molecular formula C9H18BrNO B14751649 4-Bromo-2,2,6,6-tetramethylpiperidin-1-ol CAS No. 1796-19-6

4-Bromo-2,2,6,6-tetramethylpiperidin-1-ol

Cat. No.: B14751649
CAS No.: 1796-19-6
M. Wt: 236.15 g/mol
InChI Key: YYQDYGWDAUVQSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,2,6,6-tetramethylpiperidin-1-ol is an organic compound that belongs to the class of piperidines. It is characterized by the presence of a bromine atom at the 4th position and a hydroxyl group at the 1st position on the piperidine ring, which is further substituted with four methyl groups at the 2nd and 6th positions. This compound is known for its unique structural features and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,2,6,6-tetramethylpiperidin-1-ol typically involves the reaction of 2,2,6,6-tetramethylpiperidin-4-amine with 5-bromo-2-hydroxybenzaldehyde in ethanol under reflux conditions. The reaction mixture is heated for several hours to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow synthesis techniques, which offer advantages such as improved reaction rates and higher yields. These methods often utilize fixed-bed reactors and specific catalysts to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,2,6,6-tetramethylpiperidin-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as hydrogen, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the presence of catalysts to enhance reaction efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperidines .

Scientific Research Applications

4-Bromo-2,2,6,6-tetramethylpiperidin-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2,2,6,6-tetramethylpiperidin-1-ol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and engage in various chemical interactions due to its functional groups. These interactions can influence the stability and reactivity of other molecules, making it useful in stabilizing polymers and other materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,2,6,6-tetramethylpiperidin-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic and industrial applications where these functional groups are advantageous .

Properties

CAS No.

1796-19-6

Molecular Formula

C9H18BrNO

Molecular Weight

236.15 g/mol

IUPAC Name

4-bromo-1-hydroxy-2,2,6,6-tetramethylpiperidine

InChI

InChI=1S/C9H18BrNO/c1-8(2)5-7(10)6-9(3,4)11(8)12/h7,12H,5-6H2,1-4H3

InChI Key

YYQDYGWDAUVQSL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1O)(C)C)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.